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Compound of Interest

Compound Name: Dihydroxyfumaric acid hydrate

Cat. No.: B1142101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dihydroxyfumaric acid (DHF), a naturally occurring organic acid, has garnered significant

attention for its role in biological systems and its potential as an antioxidant.[1][2] This technical

guide delves into the quantum chemical calculations that have elucidated the structural,

thermodynamic, and reactive properties of DHF, providing a foundational understanding for its

application in various scientific and therapeutic contexts.

Theoretical Framework and Computational
Methodology
The insights presented herein are primarily derived from quantum chemical calculations based

on Density Functional Theory (DFT), a robust method for investigating the electronic structure

of many-body systems.

Computational Approach
The core of the computational studies on dihydroxyfumaric acid involves the application of DFT

to determine the optimized geometries, energies, and chemical reactivity descriptors of its

various isomers. A prevalent level of theory employed is the B3LYP functional combined with

the 6–311++G(2df,2p) basis set.[3] Calculations have been performed in both the gas phase

and in an aqueous medium to simulate biological conditions, often utilizing the Solvation Model

based on Density (SMD).[4]
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The general workflow for these computational experiments can be summarized as follows:
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Computational Workflow

Initial Structure Generation

Geometry Optimization

DFT (e.g., B3LYP/6-311++G(2df,2p))

Frequency Calculation

Verify minima

Single Point Energy Calculation

In gas phase & aqueous solution (SMD)

Property Calculation

Reactivity descriptors, etc.

Data Analysis
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Isomerization & Tautomerization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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